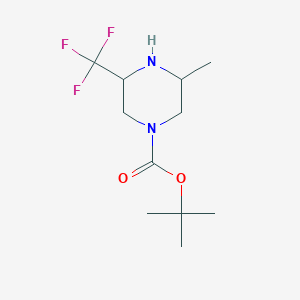![molecular formula C18H14N2O3 B14169904 9-Methoxy-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one CAS No. 332374-97-7](/img/structure/B14169904.png)
9-Methoxy-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methoxy-5-phenyl-1,3-dihydro-1benzofuro[3,2-e][1,4]diazepin-2-one is a complex organic compound that belongs to the benzofuran and benzodiazepine families. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzofuran ring fused with a benzodiazepine ring, makes it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-5-phenyl-1,3-dihydro-1benzofuro[3,2-e][1,4]diazepin-2-one typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodiazepine Moiety: This step involves the condensation of the benzofuran derivative with a suitable amine or amide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenyl ring, using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, lithium aluminum hydride, anhydrous conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced benzofuran derivatives.
Substitution: Various substituted benzofuran and benzodiazepine derivatives.
Applications De Recherche Scientifique
9-Methoxy-5-phenyl-1,3-dihydro-1benzofuro[3,2-e][1,4]diazepin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 9-Methoxy-5-phenyl-1,3-dihydro-1benzofuro[3,2-e][1,4]diazepin-2-one involves its interaction with specific molecular targets and pathways:
Neurotransmitter Systems: The compound may modulate the release and uptake of neurotransmitters like dopamine, norepinephrine, and serotonin.
Receptor Binding: It may bind to specific receptors in the brain, influencing signal transduction pathways and altering cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
- 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
- 7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
Uniqueness
9-Methoxy-5-phenyl-1,3-dihydro-1benzofuro[3,2-e][1,4]diazepin-2-one is unique due to its combined benzofuran and benzodiazepine structure, which imparts distinct pharmacological properties. Its methoxy group further enhances its biological activity and potential therapeutic applications.
Propriétés
Numéro CAS |
332374-97-7 |
|---|---|
Formule moléculaire |
C18H14N2O3 |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
9-methoxy-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one |
InChI |
InChI=1S/C18H14N2O3/c1-22-12-7-8-14-13(9-12)17-18(23-14)16(19-10-15(21)20-17)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,20,21) |
Clé InChI |
TVMRUIKOSLPSKE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)OC3=C2NC(=O)CN=C3C4=CC=CC=C4 |
Solubilité |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


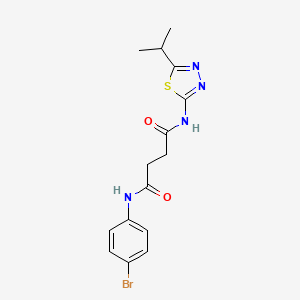
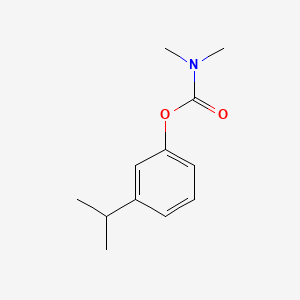
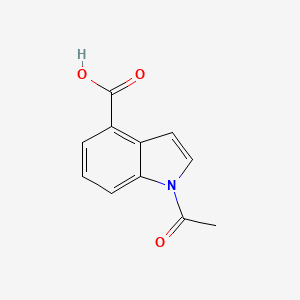
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester](/img/structure/B14169841.png)
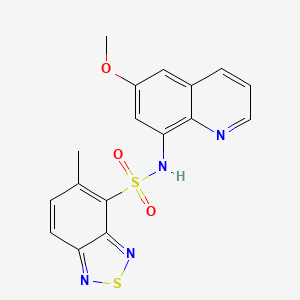

![1-(3,4-Dichlorophenyl)-3-(2-methylpropyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14169872.png)
![3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14169873.png)
![4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14169880.png)
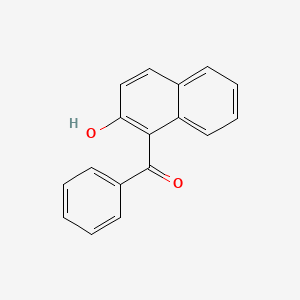

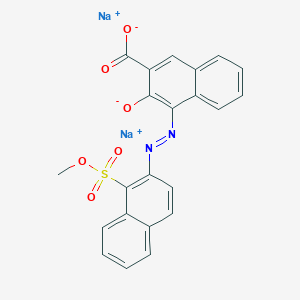
![Ethanamine, N-ethyl-N-[(ethylthio)methyl]-](/img/structure/B14169892.png)
